molecular formula C25H24ClN3O4S B12481258 N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12481258
M. Wt: 498.0 g/mol
InChI Key: WCIISUIKYGCBTP-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chloro-substituted benzamide, and a pyrrolidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(benzylcarbamoyl)phenylamine, which is then reacted with 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzylcarbamoyl)phenyl]-4-chlorobenzamide: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical properties and biological activities.

    N-[2-(benzylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H24ClN3O4S/c26-21-13-12-19(16-23(21)34(32,33)29-14-6-7-15-29)24(30)28-22-11-5-4-10-20(22)25(31)27-17-18-8-2-1-3-9-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,27,31)(H,28,30)

InChI Key

WCIISUIKYGCBTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)Cl

Origin of Product

United States

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